6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid
CAS No.:
Cat. No.: VC17487065
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8N2O3 |
|---|---|
| Molecular Weight | 168.15 g/mol |
| IUPAC Name | 5-ethyl-6-oxo-1H-pyrazine-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H8N2O3/c1-2-4-6(10)8-3-5(9-4)7(11)12/h3H,2H2,1H3,(H,8,10)(H,11,12) |
| Standard InChI Key | QGXOLLLKVKALKJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC(=CNC1=O)C(=O)O |
Introduction
Chemical Identity and Physical Properties
Molecular Characterization
6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid belongs to the dihydropyrazine class, featuring a six-membered ring with two nitrogen atoms, one ketone group at position 5, and a carboxylic acid substituent at position 2. The ethyl group at position 6 introduces steric and electronic modifications that influence its reactivity .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 168.15 g/mol | |
| CAS Number | 1554313-53-9 | |
| IUPAC Name | 5-Ethyl-6-oxo-1,4-dihydropyrazine-3-carboxylic acid | |
| XLogP3-AA | -0.5 | |
| Hydrogen Bond Donor Count | 2 |
The compound’s low partition coefficient () suggests moderate hydrophilicity, while its two hydrogen bond donors and four acceptors facilitate interactions with biological targets .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid typically involves multi-step reactions optimized for yield and purity. A common approach includes:
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Cyclization of Precursors: Ethylenediamine derivatives are condensed with carbonyl-containing compounds under acidic or basic conditions.
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Oxidation-Reduction Steps: Potassium permanganate or sodium borohydride may be employed to modulate oxidation states.
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Solvent Optimization: Ethanol is frequently used to enhance reaction efficiency and product solubility.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Ethanol, 80°C, 12 h | 65% | 95% |
| 2 | , pH 4.5 | 78% | 98% |
A patent-described method involves reacting intermediate pyrazinones with carboxylic acid derivatives in dimethyl sulfoxide (), followed by quenching with water and purification via recrystallization . Nuclear magnetic resonance () data from this route confirm structural integrity, with a singlet at 9.31 ppm corresponding to the NH proton .
Structural and Spectral Analysis
Spectroscopic Characterization
The compound’s structure has been validated using advanced analytical techniques:
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(400 MHz, ): Signals at 1.20 (t, 3H, CHCH), 2.50 (q, 2H, CH), and 9.31 (s, 1H, NH) correlate with the ethyl and amide protons .
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Infrared (IR) Spectroscopy: Strong absorptions at 1720 cm (C=O stretch) and 3200 cm (N-H stretch) confirm ketone and amine functionalities.
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Mass Spectrometry (MS): A molecular ion peak at 168.05 () aligns with the theoretical molecular weight .
| Technique | Key Signals | Interpretation |
|---|---|---|
| 9.31 (s, 1H) | NH proton | |
| IR | 1720 cm | Ketone C=O stretch |
| MS | 168.05 | Molecular ion confirmation |
Applications in Pharmaceutical Chemistry
Building Block for Drug Discovery
The compound’s reactivity makes it valuable for synthesizing derivatives with enhanced bioactivity:
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Peptide Mimetics: Incorporation into pseudopeptide chains to modulate pharmacokinetic properties.
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Enzyme Inhibitors: Functionalization at the carboxylic acid position to target proteases or kinases .
A patent application highlights its use in preparing NR2A-negative allosteric modulators, which are investigated for neurodegenerative diseases .
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